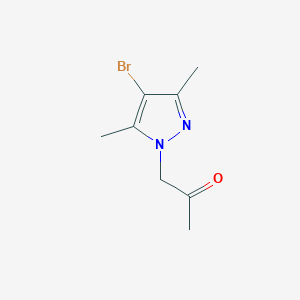

1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone

Vue d'ensemble

Description

“1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone” is a chemical compound that includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a bromine atom and two methyl groups attached to the pyrazole ring .

Synthesis Analysis

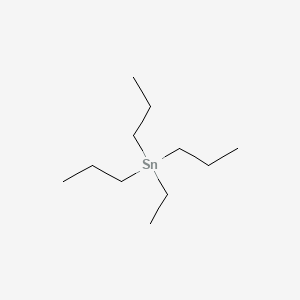

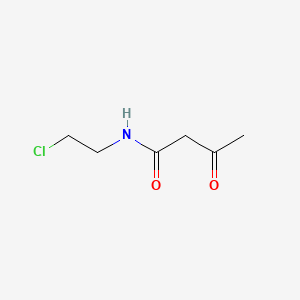

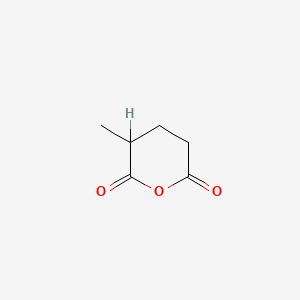

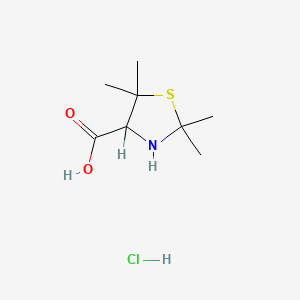

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis method involves a 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides, which yields 3,5-diaryl-4-bromo-3H-pyrazoles .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The compound also contains a bromine atom and two methyl groups attached to the pyrazole ring .Chemical Reactions Analysis

Pyrazole derivatives, such as “this compound”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .Applications De Recherche Scientifique

Catalysis

- Asymmetric Transfer Hydrogenation of Ketones : Complexes derived from related compounds, including 1-(3,5-dimethylpyrazol-1-yl)acetone, have been used as catalysts in transfer hydrogenation of ketones. These catalysts demonstrate moderate yields in hydrogenation reactions, highlighting the potential application of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetone in similar catalytic processes (Magubane et al., 2017).

Organic Synthesis

Formation of Arylhydrazones and Pyrazoles : The reaction of compounds similar to this compound with aromatic diazonium salts leads to arylhydrazones, which can be further converted into pyridazines and pyrazoles. This demonstrates its role in synthesizing structurally diverse organic compounds (Mohamed et al., 2001).

Enantioselective Enol Lactone Synthesis : In a study, related pyrazole compounds were used in catalytic amounts to produce enol lactones with high enantioselectivity. This suggests the potential for this compound in similar enantioselective syntheses (Itoh et al., 2005).

Chemical Synthesis and Characterization

Synthesis of Multicomponent Compounds : This compound's derivatives can be involved in one-pot synthesis processes, leading to complex structures like pyrazolyl triazolo thiadiazinyl chromen-2-ones. This showcases its utility in constructing intricate chemical architectures (Pavurala & Vedula, 2015).

Formation of Highly Regioselective Pyrazolo[1,5-a]pyrimidines : The reactions involving similar compounds result in highly regioselective halomethylated pyrazolo[1,5-a]pyrimidines, indicating the potential of this compound in the synthesis of specialized organic molecules (Martins et al., 2009).

Chemical Properties and Reactions

Utility in Synthesis of Fluorescent Compounds : Related pyrazole compounds have been used to synthesize fluorescent molecules, suggesting possible applications of this compound in creating materials with luminescent properties (Hasan et al., 2011).

Formation of Bromodomain Ligands : Analogous compounds to this compound have been identified as bromodomain ligands, highlighting its potential application in the field of epigenetics (Hewings et al., 2011).

Orientations Futures

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .

Analyse Biochimique

Biochemical Properties

1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit liver alcohol dehydrogenase, an enzyme involved in the metabolism of alcohols . Additionally, this compound can form complexes with metal ions, which may influence its biochemical activity . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme inhibition and metal ion interactions.

Cellular Effects

This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been reported to inhibit oxidative phosphorylation and calcium uptake in cells . These effects suggest that this compound may alter cellular energy metabolism and calcium homeostasis, which are critical for cell function and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to liver alcohol dehydrogenase, inhibiting its activity . This inhibition is likely due to the formation of a stable complex between the enzyme and the compound. Additionally, this compound can interact with metal ions, forming complexes that may further modulate its biochemical activity . These interactions provide insights into the compound’s mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound has been associated with alterations in cellular energy metabolism and calcium homeostasis, which may have implications for its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit liver alcohol dehydrogenase without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as liver damage and disruptions in calcium homeostasis . These findings highlight the importance of dosage considerations when using the compound in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors that regulate its metabolism. For instance, liver alcohol dehydrogenase plays a role in the metabolism of this compound . Additionally, the compound’s interaction with metal ions may influence its metabolic flux and metabolite levels . These interactions provide insights into the metabolic pathways that govern the compound’s biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes and distributed to various cellular compartments. Studies have shown that this compound can interact with transporters and binding proteins that facilitate its cellular uptake and distribution . These interactions may influence the compound’s localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, where it exerts its biochemical effects. For example, this compound has been shown to localize to the mitochondria, where it inhibits oxidative phosphorylation . Additionally, the compound’s interaction with metal ions may influence its subcellular localization and activity . These findings provide insights into the mechanisms that govern the compound’s subcellular distribution and function.

Propriétés

IUPAC Name |

1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBKJULCIPAZCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392139 | |

| Record name | 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004017-87-1 | |

| Record name | 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylbenzo[f]isoindole-1,3-dione](/img/structure/B1622518.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperazine](/img/structure/B1622527.png)

![5-[1-(4-chloro-2-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1622529.png)